molecular formula C9H8FNO B12342687 4-Fluoro-1-methylindolin-2-one

4-Fluoro-1-methylindolin-2-one

Katalognummer: B12342687
Molekulargewicht: 165.16 g/mol
InChI-Schlüssel: DVELLIGPTBQUMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-1-methylindolin-2-one is a chemical compound belonging to the indolin-2-one family. This compound is characterized by the presence of a fluorine atom at the fourth position and a methyl group at the first position of the indolin-2-one core structure. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methylindolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoronitrobenzene and dimethyl malonate.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and advanced purification methods such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-1-methylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-1-methylindolin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Fluoro-1-methylindolin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methylindolin-2-one: Lacks the fluorine atom at the fourth position.

    5-Fluoro-1-methylindolin-2-one: Has the fluorine atom at the fifth position instead of the fourth.

    3-Methylindolin-2-one: Has a methyl group at the third position instead of the first.

Uniqueness

4-Fluoro-1-methylindolin-2-one is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the fourth position enhances its potential as a pharmacophore, making it a valuable compound for drug development .

Eigenschaften

Molekularformel

C9H8FNO

Molekulargewicht

165.16 g/mol

IUPAC-Name

4-fluoro-1-methyl-3H-indol-2-one

InChI

InChI=1S/C9H8FNO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3

InChI-Schlüssel

DVELLIGPTBQUMH-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)CC2=C1C=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.